
Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a sulfanyl group, and a methanimidamide moiety, all combined with dihydrobromide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide typically involves multiple steps. One common method includes the reaction of ethylamine with a sulfanyl-containing precursor, followed by the introduction of a methanimidamide group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylamino or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Sulfoximines: Known for their medicinal chemistry properties, sulfoximines are structurally related to sulfonimidates and have similar applications.
Uniqueness
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide?
- Methodological Answer : The compound crystallizes from ethanol and ethyl acetate, yielding high-purity material. However, hygroscopicity necessitates anhydrous conditions during synthesis. To minimize degradation to 2-aminothiazoline, monitor reaction temperature (below 30°C) and use inert gas purging. Post-synthesis, confirm purity via melting point (194–195°C), as a 30°C drop indicates degradation .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- XRD Analysis : Use X-ray diffraction to confirm crystallinity and detect amorphous regions. A primary peak at 21.7° 2θ is typical for stable crystalline structures, while shifts (e.g., to 20.7°–22.62°) indicate structural changes .
- GC-MS : Identify degradation products like 2-aminothiazoline (retention time ~11.04% peak area in treated samples) .
- Elemental Analysis : Verify composition (C 12.82%, Br 56.87%, N 14.95%) to confirm stoichiometry .
Q. What storage conditions ensure stability of this compound?
- Methodological Answer : Store in desiccated, vacuum-sealed containers at –20°C to prevent hygroscopic clumping. Regularly test stability via melting point analysis and HPLC to detect 2-aminothiazoline formation. Degradation >5% warrants repurification .
Q. What are the key toxicity parameters for in vivo studies?
- Methodological Answer :
Advanced Research Questions
Q. How does the compound exert its radioprotective effects, and what are its active metabolites?
- Methodological Answer : The compound converts in vivo to 2-mercaptoethylguanidine hydrochloride, a free-radical scavenger. To validate this mechanism:
- Use LC-MS/MS to track metabolite levels in plasma.
- Conduct ESR spectroscopy to quantify radical scavenging activity in irradiated cell models.
- Compare survival rates in knockout models lacking glutathione pathways to assess metabolic dependency .
Q. How can researchers resolve contradictions in toxicity data across administration routes?
- Methodological Answer : Discrepancies in LD50 values (e.g., 100 mg/kg IV vs. 1600 mg/kg oral) reflect bioavailability differences. To address this:
- Perform pharmacokinetic studies (e.g., AUC, Cmax) using radiolabeled compound.
- Analyze tissue distribution via autoradiography to identify accumulation sites.
- Use ANOVA with post-hoc Tukey tests to statistically validate route-dependent toxicity .
Q. What advanced analytical methods detect degradation products in environmental or biological samples?
- Methodological Answer :
- GC-MS : Detect carbamimidothioic acid derivatives (e.g., 1-methylethyl ester) with a DB-5MS column and electron ionization. Calibrate using synthetic standards .
- XRD : Quantify crystallinity loss (e.g., from 71.69% to 50.78%) to assess polymer degradation byproducts in environmental samples .
Q. What experimental designs are optimal for studying its potential as an anti-cancer agent?
- Methodological Answer :
- In Vitro : Screen cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare IC50 values to cisplatin controls.
- In Vivo : Administer 50–100 mg/kg intraperitoneally in xenograft models; monitor tumor volume reduction and apoptosis via TUNEL staining.
- SAR Studies : Modify the ethylamino group to assess potency changes (e.g., replace with propylamino) .
Q. Data Contradiction Analysis
Q. How to interpret conflicting reports on its degradation pathways?
- Methodological Answer : While attributes degradation to hygroscopicity, identifies microbial conversion in LDPE matrices. To reconcile:
- Conduct stability tests under controlled humidity vs. microbial exposure.
- Use FTIR to differentiate hydrolysis (C=S bond cleavage) vs. enzymatic breakdown (C-N bond cleavage).
- Publish raw chromatograms in supplementary data for peer validation .
Q. Ethical and Safety Considerations
- Radiation Studies : Follow IACUC guidelines for animal irradiation protocols, ensuring dose limits (e.g., <5 Gy for mice) .
- Environmental Impact : Use EPA STORET codes (e.g., 81893 for sediment analysis) to monitor ecotoxicity in wastewater .
Properties
CAS No. |
37914-75-3 |
---|---|
Molecular Formula |
C5H15Br2N3S |
Molecular Weight |
309.07 g/mol |
IUPAC Name |
2-(ethylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H13N3S.2BrH/c1-2-8-3-4-9-5(6)7;;/h8H,2-4H2,1H3,(H3,6,7);2*1H |
InChI Key |
GBHUEUSGSDHNOL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC(=N)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.